molecular formula C16H20N2O3S B13885773 N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide

N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide

Cat. No.: B13885773
M. Wt: 320.4 g/mol
InChI Key: PXUVDNCIGWJCHV-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a pyridinyl group and a propan-2-yloxy group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the pyridinyl intermediate through a reaction between 3-bromopyridine and 4-propan-2-yloxyphenylboronic acid under Suzuki coupling conditions.

    Introduction of the Methanesulfonamide Group: The pyridinyl intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group.

    Final Assembly: The final step involves the coupling of the methanesulfonamide intermediate with 3-methyl-4-bromophenylboronic acid under Suzuki coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the methanesulfonamide group to a methylsulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methylsulfonamide derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular processes and pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares structural similarities with the target compound and exhibits similar biological activities.

    4-(4-Methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenylbenzamide: Another structurally related compound with potential therapeutic applications.

Uniqueness

N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C16H20N2O3S/c1-11(2)21-16-7-8-17-10-15(16)14-6-5-13(9-12(14)3)18-22(4,19)20/h5-11,18H,1-4H3

InChI Key

PXUVDNCIGWJCHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C)C2=C(C=CN=C2)OC(C)C

Origin of Product

United States

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